molecular formula C18H17ClN2O3 B5715721 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B5715721
M. Wt: 344.8 g/mol
InChI Key: XFNUBPVXOSXUKX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane), base (triethylamine).

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: Formation of 1-(4-chlorophenyl)-N-(3-aminophenyl)cyclopentanecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the cyclopentane ring.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-nitrophenyl)urea: Similar structure but with a urea linkage instead of a cyclopentanecarboxamide core.

    (4-chlorophenyl)(4-nitrophenyl)methanone: Similar aromatic substitution pattern but with a ketone functional group.

Uniqueness

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-8-6-13(7-9-14)18(10-1-2-11-18)17(22)20-15-4-3-5-16(12-15)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNUBPVXOSXUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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